molecular formula C13H26O4 B14235293 1,1-Bis(diethoxymethyl)cyclopropane CAS No. 400709-87-7

1,1-Bis(diethoxymethyl)cyclopropane

Cat. No.: B14235293
CAS No.: 400709-87-7
M. Wt: 246.34 g/mol
InChI Key: FTDAVFLECUIFNZ-UHFFFAOYSA-N
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Description

Contextualization of Cyclopropane (B1198618) Derivatives as Fundamental Building Blocks in Organic Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural products and pharmaceutical agents. colab.wssigmaaldrich.com Its unique geometry and inherent ring strain (approximately 27.5 kcal/mol) impart electronic properties that are intermediate between those of alkanes and alkenes. mdpi.com This strained nature makes cyclopropanes susceptible to ring-opening reactions, transforming them into versatile three-carbon synthons for constructing more complex molecular scaffolds. organic-chemistry.org Consequently, the development of methods for the stereocontrolled synthesis of functionalized cyclopropanes is a significant focus in organic chemistry, with techniques ranging from transition metal-catalyzed carbene insertions to the Corey-Chaykovsky reaction. colab.ws These methodologies provide access to a wide array of substituted cyclopropanes that serve as pivotal intermediates in the total synthesis of complex molecules and the generation of diverse chemical libraries for drug discovery. colab.wspitt.edu

Significance of Geminally Disubstituted Cyclopropanes, with Emphasis on Acetal (B89532) Functionality

Geminal (1,1-) disubstitution on a cyclopropane ring introduces a unique set of steric and electronic properties. The substituents can pre-organize molecular conformation and, depending on their nature, dramatically influence the ring's reactivity. For instance, gem-dihalocyclopropanes are precursors to allenes and can undergo lithium-halogen exchange to generate reactive cyclopropylidene carbenoids. sigmaaldrich.com Similarly, cyclopropanes bearing two ester groups, such as diethyl cyclopropane-1,1-dicarboxylate, are widely used intermediates whose geminal electron-withdrawing groups activate the ring for nucleophilic attack. psu.edu

The focus of this article, 1,1-Bis(diethoxymethyl)cyclopropane, features two acetal groups on the same carbon. The acetal functionality is of paramount importance in organic synthesis, primarily serving as a robust protecting group for aldehydes. By converting a reactive aldehyde to its diethyl acetal, its susceptibility to nucleophiles, oxidants, and reductants is drastically reduced. This protection can be reversed under specific acidic conditions to regenerate the aldehyde. Therefore, this compound can be viewed as a protected, and likely more stable, precursor to the corresponding cyclopropane-1,1-dicarbaldehyde (B8734447). This latent functionality makes it a potentially valuable building block for the controlled introduction of a gem-dialdehyde moiety onto a molecular framework.

Positioning of this compound within the Scope of Donor-Acceptor Cyclopropane Chemistry

A particularly reactive and synthetically useful class of three-membered rings is the donor-acceptor (D-A) cyclopropanes. google.com These molecules possess an electron-donating group (e.g., alkoxy, siloxy) and an electron-accepting group (e.g., ester, ketone, nitrile) on adjacent carbons. This arrangement polarizes the distal C-C bond, making it susceptible to cleavage under mild Lewis acidic or thermal conditions, generating a versatile 1,3-dipole synthon. google.com

In contrast, this compound does not fit the classic D-A paradigm. The diethoxymethyl group, [(CHO(CH₂CH₃)₂)], is considered an electron-donating group due to the influence of the oxygen lone pairs. Therefore, with two such groups attached to the same carbon, the molecule is best classified as a Donor-Donor (D-D) cyclopropane . This electronic configuration has profound implications for its reactivity. Lacking the "push-pull" electronic activation of a D-A system, D-D cyclopropanes are expected to be significantly more stable and less prone to the facile ring-opening reactions characteristic of their D-A counterparts. Their reactivity would be governed primarily by the inherent ring strain rather than electronic polarization, likely requiring more forcing conditions to induce chemical transformations.

FeatureDonor-Acceptor (D-A) CyclopropaneDonor-Donor (D-D) Cyclopropane (e.g., this compound)
Substitution Pattern Vicinal electron-donating and electron-accepting groupsGeminal electron-donating groups
Electronic Nature Polarized distal C-C bondNon-polarized, electron-rich
Reactivity Prone to facile ring-opening with Lewis acids to form 1,3-dipolesGenerally stable; ring-opening requires harsher conditions
Synthetic Utility Versatile 1,3-zwitterionic synthons for cycloadditionsStable carriers of protected functional groups (e.g., dialdehydes)

Overview of Research Trajectories Pertaining to this compound

Direct and detailed research on this compound is notably scarce in published literature. Its existence is more often implied as a logical, yet uncharacterized, synthetic target. However, the research trajectories for this compound can be logically extrapolated from the well-established chemistry of its potential precursors and functional group relatives.

Hypothetical Synthetic Routes:

From Diethyl Cyclopropane-1,1-dicarboxylate: A plausible route involves the reduction of the commercially available diethyl cyclopropane-1,1-dicarboxylate to the corresponding 1,1-bis(hydroxymethyl)cyclopropane (B119854). sigmaaldrich.com This diol, a key intermediate in the synthesis of the drug Montelukast, could then undergo a standard Williamson ether synthesis or other etherification protocol to yield the target compound. google.com

From 1,1,3,3-Tetraethoxypropane (B54473): Another potential pathway is the cyclopropanation of an alkene with a carbene derived from a precursor bearing the geminal diethoxyacetal structure. A more direct, albeit challenging, approach would involve the reaction of 1,1,3,3-tetraethoxypropane (malondialdehyde bis(diethyl acetal)) with a reagent capable of delivering a methylene (B1212753) group to form the three-membered ring. chemicalbook.com

Potential Applications and Future Research: The primary research interest in this compound would likely lie in its use as a synthetic intermediate. Future investigations could focus on:

Deprotection and Reactivity Studies: Exploring the precise conditions for the acidic hydrolysis of the dual acetal groups to release cyclopropane-1,1-dicarbaldehyde and studying the subsequent reactivity of this highly functionalized, strained dialdehyde (B1249045).

Ring-Opening Reactions: Investigating the behavior of this D-D cyclopropane under thermal or catalytic conditions to understand the fundamental reactivity of such electron-rich, strained rings, in contrast to their D-A counterparts.

Elaboration into Complex Scaffolds: Utilizing the compound as a stable building block to introduce the cyclopropane-1,1-bis(carbaldehyde) synthon into larger molecules, which could then be used to construct complex heterocyclic or spirocyclic systems.

The study of this compound offers a window into the chemistry of unactivated, electron-rich cyclopropanes, a domain that remains less explored than the well-trodden field of D-A cyclopropane chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

400709-87-7

Molecular Formula

C13H26O4

Molecular Weight

246.34 g/mol

IUPAC Name

1,1-bis(diethoxymethyl)cyclopropane

InChI

InChI=1S/C13H26O4/c1-5-14-11(15-6-2)13(9-10-13)12(16-7-3)17-8-4/h11-12H,5-10H2,1-4H3

InChI Key

FTDAVFLECUIFNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1(CC1)C(OCC)OCC)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1 Bis Diethoxymethyl Cyclopropane and Analogous Cyclopropane Acetals

Foundational Strategies for Cyclopropane (B1198618) Ring Construction Relevant to Acetal (B89532) Incorporation

The synthesis of cyclopropanes, particularly those with functional group handles like acetals, relies on a set of powerful and versatile chemical transformations. These methods can be broadly categorized by the key bond-forming event that closes the three-membered ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final cyclopropane product.

[2+1] Cycloaddition Approaches

The most common and versatile strategy for cyclopropane synthesis is the [2+1] cycloaddition, where a two-carbon unit (an alkene) reacts with a single carbon species (a carbene or carbenoid) to form the ring. The nature of the carbene and the catalyst used can be finely tuned to control the reaction's efficiency and stereoselectivity.

Carbenes are highly reactive, neutral species with a divalent carbon atom. For synthetic applications, they are typically generated in situ from stable precursors, and their reactivity is often tamed through coordination to a transition metal, forming a metal-carbene or carbenoid intermediate. snnu.edu.cnrsc.org These intermediates are less reactive than free carbenes, allowing for more controlled and selective cyclopropanation reactions. snnu.edu.cnrsc.org

Simmons-Smith Reaction: The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnumberanalytics.comorganicchemistrytutor.com A key advantage of this reaction is its stereospecificity, where the stereochemistry of the starting alkene is preserved in the cyclopropane product. numberanalytics.commasterorganicchemistry.com The reaction is thought to proceed via a concerted "butterfly" transition state. For the synthesis of acetal-substituted cyclopropanes, an alkene bearing the acetal groups would be subjected to the Simmons-Smith reagent. The presence of heteroatoms, such as the oxygen atoms in an acetal, can influence the reaction's stereoselectivity by coordinating to the zinc carbenoid and directing the cyclopropanation to one face of the double bond. organic-chemistry.org Modifications to the original conditions, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. wikipedia.orgorganic-chemistry.org

Corey-Chaykovsky Reaction: This reaction provides a powerful alternative for cyclopropanation, especially for α,β-unsaturated carbonyl compounds. nrochemistry.comwikipedia.orgorganic-chemistry.org It involves the reaction of sulfur ylides, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, with enones. organic-chemistry.orgyoutube.com The ylide undergoes a conjugate (1,4-) addition to the enone, followed by an intramolecular 3-exo-tet ring closure to furnish the cyclopropane ring. organic-chemistry.orgyoutube.com To apply this to acetal synthesis, the starting material would be an α,β-unsaturated carbonyl compound that is first protected as an acetal. However, the standard Corey-Chaykovsky reaction targets the enone functionality directly for cyclopropanation, making it more suited for producing cyclopropyl (B3062369) ketones which could then be converted to acetals post-cyclopropanation.

Diazo Compound Decomposition: The transition-metal-catalyzed decomposition of diazo compounds is one of the most powerful and widely used methods for generating carbenes for cyclopropanation. wikipedia.orglibretexts.org Catalysts based on copper, rhodium, palladium, iron, and ruthenium are commonly employed. nih.govresearchgate.netiastate.eduunimi.it The reaction involves the in situ formation of a metal-carbene intermediate from a diazo precursor, such as ethyl diazoacetate or (trimethylsilyl)diazomethane, which then transfers the carbene unit to an alkene. nih.govnih.gov For the synthesis of 1,1-bis(diethoxymethyl)cyclopropane, a suitable substrate would be 1,1-bis(diethoxymethyl)ethene (ketene diethyl acetal), which would undergo a [2+1] cycloaddition with a carbene generated from a simple diazoalkane like diazomethane. The use of substituted diazo compounds allows for the introduction of additional functionality onto the cyclopropane ring. nih.gov A key advantage is the ability to generate the diazo compound in situ from precursors like tosylhydrazones, creating a safer one-pot process. nih.gov

MethodCarbene/Carbenoid SourceTypical Catalyst/ReagentSubstrate TypeKey Features
Simmons-Smith Diiodomethane (CH₂I₂)Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn)AlkenesStereospecific; often directed by nearby hydroxyl groups. wikipedia.orgnumberanalytics.comorganic-chemistry.org
Corey-Chaykovsky Sulfur Ylides (e.g., (CH₃)₂SOCH₂)Strong Base (e.g., NaH)α,β-Unsaturated CarbonylsForms cyclopropyl ketones via conjugate addition-cyclization. nrochemistry.comorganic-chemistry.orgyoutube.com
Diazo Decomposition Diazoalkanes (e.g., CH₂N₂, N₂CHCO₂Et)Transition Metals (Cu, Rh, Pd, Fe)AlkenesHighly versatile; wide functional group tolerance. wikipedia.orglibretexts.orgnih.gov

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful tandem process for forming cyclopropanes. nih.gov It combines a conjugate addition (Michael reaction) with an intramolecular nucleophilic substitution. nih.govrsc.org The general mechanism involves the addition of a nucleophile (the Michael donor) to an activated alkene (the Michael acceptor). The resulting enolate intermediate then undergoes an intramolecular cyclization by displacing a leaving group located on the original nucleophile, thereby closing the three-membered ring. nih.govyoutube.com

This strategy offers a high degree of control over the stereochemistry of the resulting polysubstituted cyclopropane. For the synthesis of a gem-diacetal substituted cyclopropane, one could envision a reaction between a Michael acceptor and a malonic ester derivative that has been pre-functionalized to act as the cyclopropanating agent. The development of enantioselective MIRC reactions, often using chiral phase-transfer catalysts or organocatalysts, has made this a valuable tool for accessing chiral cyclopropane derivatives. rsc.org

Direct 1,3-Cyclization Protocols

An alternative to [2+1] strategies is the direct formation of a bond between the first and third carbons of a propane (B168953) chain. This approach typically involves an intramolecular Wurtz-type reductive coupling of a 1,3-dihalide using a metal like sodium or zinc.

A relevant and illustrative synthesis is that of 1,1-bis(hydroxymethyl)cyclopropane (B119854), a key precursor for the asthma medication Montelukast. psu.edugoogle.comresearchgate.net In one reported method, pentaerythritol (B129877) is treated with hydrobromic acid to yield dibromoneopentyl glycol (2,2-bis(bromomethyl)-1,3-propanediol). psu.eduresearchgate.net This 1,3-dibromide is then subjected to an intramolecular cyclization using zinc powder to form the cyclopropane ring, yielding 1,1-bis(hydroxymethyl)cyclopropane. psu.edu To adapt this to the synthesis of this compound, the hydroxyl groups of the intermediate would first need to be protected or converted to the target diethyl acetal functionality prior to the cyclization step, or the terminal hydroxyls of the final product could be etherified. Another pathway involves the reaction of diethyl malonate with 1,2-dihaloethane to form diethyl 1,1-cyclopropanedicarboxylate, which is subsequently reduced to the diol. psu.edu

Nucleophilic Cyclopropanation Utilizing Carbonyl Substrates

While carbenes are electrophilic, cyclopropanation can also be achieved using nucleophilic reagents. These methods often involve the reaction of an α,β-unsaturated carbonyl compound or a related derivative. The Johnson-Corey-Chaykovsky reaction, mentioned earlier, is a prime example where the nucleophilic sulfur ylide attacks an enone. nrochemistry.comwikipedia.orgorganic-chemistry.org

Another approach involves the reaction of α-halocarbonyl compounds or their acetals. In the presence of a base, an enolate can be formed, which then displaces the halide in an intramolecular fashion to yield a cyclopropane. For the synthesis of this compound, a suitable precursor would be a γ-halo-α,α-diethoxy ketone or a related species. The acetal group serves to protect the carbonyl, which would otherwise be susceptible to direct nucleophilic attack. youtube.com The acetal's stability under basic conditions makes it compatible with enolate formation and subsequent intramolecular cyclization. organic-chemistry.orgmissouri.edu

Metal-Mediated and Catalyzed Cyclopropanation for Acetal Synthesis

Transition metals play a pivotal role in many modern cyclopropanation reactions, serving not just to generate carbenoids but also to control the stereochemical outcome of the reaction. purdue.edu Metal-catalyzed reactions are central to methods involving diazo compound decomposition, where the choice of metal (e.g., Cu, Rh, Pd, Fe, Co) and the ligand environment around it can dictate the efficiency, diastereoselectivity, and enantioselectivity of the carbene transfer. nih.govresearchgate.netpurdue.eduwiley-vch.de

For instance, palladium-catalyzed cyclopropanation of 1,1-diborylalkenes with (trimethylsilyl)diazomethane has been shown to produce stereodefined trisubstituted cyclopropanes. nih.gov This highlights the ability of metal catalysts to control complex transformations on highly functionalized substrates. Iron and cobalt porphyrin complexes are also highly efficient catalysts for the cyclopropanation of alkenes with diazo reagents, often exhibiting high stereoselectivity. iastate.edu

In the context of synthesizing this compound, a metal-catalyzed reaction between ketene (B1206846) diethyl acetal and a diazo compound would be a premier strategy. The catalyst would mediate the decomposition of the diazo compound and facilitate the controlled addition of the resulting carbene to the electron-rich double bond of the ketene acetal. nih.gov The selection of a chiral catalyst could, in principle, allow for the asymmetric synthesis of chiral cyclopropane acetals.

Catalyst TypePrecursorReaction TypeRelevance to Acetal Synthesis
Zinc Carbenoid CH₂I₂Simmons-SmithCyclopropanation of alkenes pre-functionalized with acetal groups. numberanalytics.comorganicchemistrytutor.com
Rhodium(II) / Copper(I) Diazo CompoundsCarbene InsertionHighly efficient for reacting with electron-rich alkenes like ketene acetals. wikipedia.orgnih.gov
Palladium(0)/(II) Diazo Compounds / DihalidesCarbene Insertion / Cross-CouplingEnables cyclopropanation of functionalized alkenes like vinylboronates. nih.gov
Iron / Cobalt Porphyrins Diazo CompoundsCarbene InsertionEfficient and stereoselective catalysts for alkene cyclopropanation. iastate.eduunimi.it

Zirconium-Promoted Deoxygenative Coupling of Carbonyl Compounds

Zirconium-based reagents have emerged as powerful tools in organic synthesis. One notable application is the deoxygenative coupling of carbonyl compounds. While direct literature on the zirconium-promoted synthesis of this compound is not prevalent, the underlying principles of zirconium chemistry suggest its potential. For instance, zirconocene (B1252598) dichloride in the presence of a reducing agent like n-butyllithium can mediate the conversion of homoallylic ethers into cyclopropane derivatives. researchgate.net This transformation proceeds through the formation of a zirconacyclopropane intermediate. researchgate.net

Furthermore, zirconium has been utilized in the cleavage of C-C single bonds in cyclopropylamines, followed by hydroboration, showcasing its ability to interact with and modify cyclopropane rings. nih.gov These examples of zirconium-mediated reactions on related structures suggest the feasibility of developing a zirconium-promoted pathway for the synthesis of cyclopropane acetals, potentially through the coupling of appropriate carbonyl precursors or the modification of existing cyclopropane frameworks. researchgate.netnih.gov

Copper-Catalyzed Cyclopropanation (e.g., of Ketene N,X-Acetals)

Copper catalysis is a cornerstone of modern cyclopropanation chemistry. organic-chemistry.org A significant advancement in this area is the copper(II)-mediated intramolecular cyclopropanation of ketene N,X-acetals (where X can be S, O, or N). nih.govacs.org This method provides an efficient route to construct 3-azabicyclo[3.1.0]hexene derivatives under mild conditions. nih.govacs.org The reaction is believed to proceed through a single-electron transfer (SET) oxidation followed by intramolecular cyclization. acs.org

While this specific methodology focuses on nitrogen-containing bicyclic systems, the fundamental reactivity of copper catalysts with diazo compounds or their surrogates is broadly applicable to the synthesis of various cyclopropanes. organic-chemistry.org For instance, copper-catalyzed addition of diazomethanes to vinylarenes is a known method for cyclopropanation. nih.gov The synthesis of ketene N,N-acetals themselves can be achieved through a copper-catalyzed double amidation of 1,1-dibromo-1-alkenes. nih.gov This highlights the versatility of copper catalysis in both forming the precursors and executing the key cyclopropanation step.

Palladium-Catalyzed Cyclopropanation (e.g., of Diborylalkenes)

Palladium catalysts offer a unique platform for stereoselective cyclopropanation reactions. A notable example is the palladium-catalyzed cyclopropanation of 2-substituted 1,1-diborylalkenes using (trimethylsilyl)diazomethane. nih.gov This method allows for the controlled synthesis of polyfunctionalized gem-bis(boryl)cyclopropanes with high stereoselectivity. nih.gov The reaction proceeds via a carbene insertion sequence, leading to an exclusive anti-conformation between the R and SiMe3 substituents. nih.gov

This approach is complementary to other methods for synthesizing gem-diborylcyclopropanes, such as those involving cyclopropylidene lithium carbenoids or copper-catalyzed borylative intramolecular cyclization. nih.gov The resulting borylated cyclopropanes are valuable intermediates that can be further functionalized. nih.gov Additionally, palladium has been shown to catalyze the cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes, demonstrating its utility in modifying cyclopropane rings. nih.gov The mechanism of palladium-catalyzed cyclopropanation often involves the formation of a metallacyclobutane intermediate from a palladium-olefin complex and a diazo compound. researchgate.net

Rhodium-Catalyzed Reactions

Rhodium complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. nih.govrsc.org These reactions are particularly useful for the synthesis of electron-deficient cyclopropanes, a challenging task due to the electrophilic nature of the metal-bound carbenes. nih.govrsc.org Chiral rhodium catalysts, such as those derived from adamantylglycine, can achieve high levels of asymmetric induction, with enantiomeric excesses up to 98%. nih.govrsc.org

Computational studies suggest that the rhodium-catalyzed cyclopropanation of electron-deficient alkenes is facilitated by a weak interaction between the carbenoid and the carbonyl group of the substrate. nih.govrsc.org The reaction pathway can vary depending on the nature of the carbonyl compound, leading to either cyclopropanation or epoxide formation. nih.govrsc.org Rhodium catalysts are also employed in the ring-opening of vinyl cyclopropanes with boronic acids, showcasing their versatility in both forming and transforming cyclopropane rings. acs.org

Catalyst SystemSubstrateProduct TypeKey Features
Rh₂(S-TCPTAD)₄Electron-deficient alkenes, aryldiazoacetatesChiral cyclopropanesHigh enantioselectivity (up to 98% ee). nih.govrsc.org
Rhodium complexesAlkenes, dimethyl diazomalonate1,1-CyclopropanediestersEffective for various olefins. researchgate.net
Rhodium(I) with ferrocene-based ligandsVinyl cyclopropanes, aryl boronic acidsRing-opened productsHigh regioselectivity and enantioselectivity. acs.org

Cobalt-Catalyzed Asymmetric Cyclopropanations

Cobalt-catalyzed asymmetric cyclopropanation has emerged as a powerful strategy for the enantioselective synthesis of chiral cyclopropanes. nih.gov Cobalt(II) complexes of D₂-symmetric chiral porphyrins are particularly effective catalysts for the cyclopropanation of olefins with diazo reagents, including acceptor/acceptor-substituted diazo reagents like α-cyanodiazoacetates and α-nitrodiazoacetates. nih.gov These reactions often proceed via a stepwise radical mechanism, which distinguishes their reactivity and selectivity from the more common electrophilic cyclopropanation pathways of rhodium and copper catalysts. nih.gov

This methodology is applicable to a broad range of olefins, including electron-deficient ones, and provides access to valuable chiral 1,1-cyclopropanediesters in high yields with excellent diastereo- and enantioselectivity. researchgate.net The reactions can often be performed at room temperature without the need for slow addition of the diazo compound. researchgate.net Furthermore, cobalt catalysts can be used for the cyclopropanation of alkenes with nonstabilized carbenes generated from gem-dichloroalkanes, offering a safer alternative to diazoalkanes. dicp.ac.cn

CatalystSubstrateReagentProductSelectivity
[Co(P1)] (chiral porphyrin)Olefinsα-KetodiazoacetatesChiral (Z)-1,1-cyclopropaneketoestersHigh diastereo- and enantioselectivity. nih.gov
[Co(1)] (chiral porphyrin)Electron-deficient olefinsDiazo compoundsChiral 1,1-cyclopropanediestersHigh diastereo- and enantioselectivity. researchgate.net
(PDI)CoBr₂ with chiral Pybox ligands1,3-Dienes2,2-Dichloropropane, ZnChiral dimethylcyclopropanesModerate enantioselectivity. dicp.ac.cn

Gold-Catalyzed Approaches

Homogeneous gold catalysis has become a powerful tool for the construction of strained carbocycles, including cyclopropanes. acs.orgresearchgate.net Gold(I) catalysts can activate alkynes, leading to the formation of cyclopropyl gold(I) carbene-like intermediates. nih.govacs.org These intermediates can then react with alkenes, either intramolecularly or intermolecularly, to form cyclopropanes. nih.govacs.org

Gold-catalyzed cyclopropanation can be achieved using diazo compounds as carbene precursors. acs.org For example, the reaction of ethyl diazoacetate with cyclooctene (B146475) in the presence of a gold(I) catalyst yields the corresponding cyclopropane quantitatively. acs.org Gold catalysts are also effective for the enantioselective cyclopropanation of enamides using donor-acceptor diazo compounds, producing densely substituted cyclopropanes with high diastereo- and enantioselectivity. acs.org Furthermore, gold(I) catalysis can be used in cycloaddition reactions of propargyl substrates, which can lead to the formation of highly substituted vinylcyclopropane (B126155) derivatives. ntnu.edu

Specific Synthetic Routes to 1,1-Cyclopropane Acetals

The synthesis of 1,1-cyclopropane acetals often starts from diethyl 1,1-cyclopropanedicarboxylate. psu.edu This key intermediate can be prepared through the reaction of diethyl malonate with 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644) in the presence of a phase transfer catalyst. psu.eduorgsyn.org

A common route to 1,1-bis(hydroxymethyl)cyclopropane involves the reduction of diethyl 1,1-cyclopropanedicarboxylate. psu.edu This reduction can be achieved using metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over a copper-based catalyst. psu.edugoogle.com The resulting diol, 1,1-bis(hydroxymethyl)cyclopropane, is a crucial intermediate in the synthesis of pharmaceuticals like Montelukast Sodium. psu.edugoogle.com

The formation of the acetal functionality itself, such as in this compound, would typically involve the reaction of the corresponding dialdehyde (B1249045) or a protected equivalent with an alcohol under acidic conditions. The general principles of acetal formation, including the use of cyclic acetals as protecting groups and their hydrolysis, are well-established in organic chemistry. youtube.comorganic-chemistry.orgyoutube.com

Reactions of Fischer Carbene Complexes with Ketene Acetals

The reaction of Fischer carbene complexes with electron-rich alkenes is a well-established method for the synthesis of cyclopropanes. uwindsor.ca Specifically, their reaction with ketene acetals provides a direct route to cyclopropanone (B1606653) acetals, which are precursors to or direct analogs of this compound. The electrophilic nature of the carbene carbon in Fischer carbenes facilitates attack by the nucleophilic ketene acetal. harvard.edubaranlab.org

A significant challenge in this reaction has been the competitive formation of other products, such as butyrolactones. However, research has shown that the steric bulk of the alkoxy group on the Fischer carbene plays a crucial role in directing the reaction pathway. msu.edu While methoxy-substituted carbenes tend to yield cyclic orthoesters, the use of sterically more demanding groups, such as isopropoxy, favors the formation of cyclopropanone acetals in moderate to excellent yields. msu.edu This selectivity is attributed to the steric hindrance impeding a 1,3-migration of the alkoxy group, thereby promoting the ring-closing step to form the cyclopropane. msu.edu The reaction is typically carried out under a carbon monoxide atmosphere. msu.edu

A proposed mechanism involves the initial nucleophilic addition of the ketene acetal to the carbene carbon, forming a zwitterionic intermediate. msu.edu This intermediate is at a branch point: one pathway involves a 1,3-alkoxy migration leading to an ortho ester, while the other pathway is a ring closure via backside attack to afford the desired cyclopropanone acetal. msu.edu The use of bulkier alkoxy groups on the carbene sterically disfavors the transition state for the 1,3-migration, thus enhancing the yield of the cyclopropanation product. msu.edu

Table 1: Synthesis of Cyclopropanone Acetals from Fischer Carbene Complexes and Ketene Acetals msu.edu
Fischer Carbene ComplexKetene AcetalProductYield (%)
Isopropoxybenzylidene-chromium(0) complexDiethyl ketene acetal2-Benzyl-3,3-diethoxy-1-methylcyclopropanone75
Isopropoxybenzylidene-tungsten(0) complexDiethyl ketene acetal2-Benzyl-3,3-diethoxy-1-methylcyclopropanone85
(1R,2S,5R)-(-)-Menthyloxybenzylidene-chromium(0) complexDiethyl ketene acetalCorresponding chiral cyclopropanone acetal60

Functionalized Organozinc Carbenoid Methodologies from Diethoxymethyl Precursors

Organozinc carbenoids, famously employed in the Simmons-Smith reaction, are versatile reagents for cyclopropanation. youtube.comyoutube.com A significant advancement in this area is the generation of functionalized carbenoids from precursors other than diiodomethane. Relevant to the synthesis of the title compound, organozinc carbenoids can be generated from N-diethoxymethyl amides, leading to a novel amidocyclopropanation reaction. rsc.orgcore.ac.uk This methodology provides a strong analogy for the potential synthesis of this compound from a suitable diethoxymethyl-containing precursor.

The generation of the active α-amidoorganozinc carbenoid involves the reaction of an N-diethoxymethyl amide with zinc amalgam, zinc chloride, and chlorotrimethylsilane. rsc.org A plausible mechanism suggests that a Lewis acid assists in the cleavage of an ethoxy group by chlorotrimethylsilane, forming an acyliminium ion intermediate. rsc.org Subsequent two-electron reduction by zinc generates the organozinc carbenoid, which can then react with an alkene to form the corresponding amidocyclopropane. rsc.orgcore.ac.uk This method is notable for its efficiency, often requiring only a twofold excess of the carbenoid precursor relative to the alkene. rsc.org

Intramolecular versions of this reaction have also been successfully demonstrated, yielding bicyclic amidocyclopropanes with high diastereoselectivity. core.ac.uk

Table 2: Amidocyclopropanation of Alkenes using N-Diethoxymethyl-2-pyrrolidinone as a Carbenoid Precursor rsc.org
AlkeneProductYield (%)
Allylbenzene1-(2-Phenyl-ethyl)-7-aza-bicyclo[4.1.0]heptan-2-one85
Styrene (B11656)1-Phenyl-7-aza-bicyclo[4.1.0]heptan-2-one80
1-Octene1-Hexyl-7-aza-bicyclo[4.1.0]heptan-2-one70
CyclohexeneTricyclo[5.4.0.01,7]undecan-8-one75

Transformation of Dibromoneopentyl Glycol with Zinc

A practical and efficient route to the core cyclopropane structure of the title compound involves the transformation of 2,2-bis(bromomethyl)-1,3-propanediol, also known as dibromoneopentyl glycol. The reaction of this diol with zinc powder leads directly to the formation of 1,1-bis(hydroxymethyl)cyclopropane. sigmaaldrich.comchemscene.comchemicalbook.comescholarship.orgbldpharm.comnih.gov This diol is a direct and stable precursor to this compound.

The synthesis of 1,1-bis(hydroxymethyl)cyclopropane from dibromoneopentyl glycol is typically performed in a solvent such as ethanol (B145695), with the reaction mixture being heated under reflux. The optimal molar ratio of dibromoneopentyl glycol to zinc powder has been determined to be approximately 1:1.05 for high yields. msu.edu This method is advantageous due to the availability of the starting materials and the straightforward nature of the reaction.

The resulting 1,1-bis(hydroxymethyl)cyclopropane can then be converted to this compound through a standard Williamson ether synthesis. This would involve deprotonation of the diol with a suitable base, such as sodium hydride, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate. Alternatively, acid-catalyzed etherification with ethanol could also be employed.

A related procedure involves reacting dibromoneopentyl glycol first with thionyl chloride to form a cyclic sulfite (B76179) intermediate. This intermediate is then treated with zinc powder to yield 1,1-cyclopropanedimethyl cyclicsulfite, which can be subsequently hydrolyzed to the diol.

Cyclopropanation of Chiral Acetals

The cyclopropanation of alkenes bearing chiral auxiliaries is a powerful strategy for asymmetric synthesis. When the alkene is part of a chiral acetal, the stereochemical information embedded in the acetal can direct the approach of the cyclopropanating agent, leading to the formation of diastereomerically enriched products.

A notable example is the diastereoselective Simmons-Smith cyclopropanation of chiral acetals. youtube.com The inherent chirality of the acetal, often derived from a readily available chiral diol, influences the facial selectivity of the cyclopropanation reaction. This substrate-controlled approach is a valuable tool for establishing the stereochemistry of the cyclopropane ring. For instance, the cyclopropanation of an acetal derived from an unsaturated aldehyde and a chiral diol can proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary would then yield an enantiomerically enriched cyclopropane carboxaldehyde, a direct precursor to the corresponding chiral acetal.

More complex cascade reactions can also be employed to generate chiral cyclic acetals. For example, four-component Mannich reactions followed by an intramolecular oxo-Michael addition have been developed to produce highly substituted chiral cyclic acetals with excellent diastereoselectivity and enantioselectivity. nih.gov

Intramolecular α-Cyclopropanation of Olefinic Aldehydes (leading to cyclopropane aldehydes, convertible to acetals)

A modern and efficient approach to constructing bicyclic systems containing a cyclopropane ring is the intramolecular α-cyclopropanation of olefinic aldehydes. This method directly furnishes cyclopropane carboxaldehydes, which are ideal precursors for the synthesis of cyclopropane acetals like this compound. nih.govyoutube.com

In one innovative approach, an α-iodo aldehyde acts as a donor/acceptor carbene equivalent. nih.gov In the presence of a chiral amine catalyst, this substrate undergoes a formal [2+1] annulation with a tethered double bond to generate privileged bicyclo[3.1.0]hexane-type scaffolds with good optical purity. nih.gov The resulting cyclopropane aldehyde functionality is versatile and can be readily transformed.

Another strategy involves a radical-mediated intramolecular cyclopropanation. nih.gov This process can be catalyzed by a Cu(I)/chiral secondary amine cooperative system, allowing for the direct use of the simple α-methylene group of aldehydes as the C1 source for the cyclopropane ring. nih.gov This method provides facile access to bicyclo[3.1.0]hexane skeletons with high efficiency and excellent functional group tolerance. nih.gov

The cyclopropane aldehydes produced by these methods can be easily converted to their corresponding diethyl acetals. Standard procedures, such as reaction with triethyl orthoformate in the presence of an acid catalyst, or treatment with ethanol under anhydrous acidic conditions, would afford the desired this compound derivatives. youtube.com

Table 3: Asymmetric Intramolecular α-Cyclopropanation of Olefinic Aldehydes nih.gov
Substrate (Olefinic α-Iodo Aldehyde)Product (Bicyclo[3.1.0]hexane carbaldehyde)Yield (%)Enantiomeric Excess (ee, %)
(E)-2-Iodo-5-phenylpent-4-enal1-Phenyl-bicyclo[3.1.0]hexane-6-carbaldehyde8592
(E)-2-Iodo-6-phenylhex-4-enal1-(2-Phenylethyl)-bicyclo[3.1.0]hexane-6-carbaldehyde7890
(E)-2-Iodo-5-(p-tolyl)pent-4-enal1-(p-Tolyl)-bicyclo[3.1.0]hexane-6-carbaldehyde8893

Reductive Approaches from Cyclopropane Dicarboxylic Esters via Hydrogenation

A classical and scalable approach to 1,1-disubstituted cyclopropanes starts from diethyl 1,1-cyclopropanedicarboxylate. This readily available starting material can be reduced to 1,1-bis(hydroxymethyl)cyclopropane, the key diol precursor to the title compound. researchgate.net

While complex metal hydrides like lithium aluminum hydride (LiAlH₄) are effective for this reduction, they can be problematic on a large scale due to difficulties in filtering the resulting metal hydroxide (B78521) byproducts. google.com A more industrially viable method is the gas-solid-phase catalytic hydrogenation of the dicarboxylic ester. google.com

This process involves passing the vapor of the ester starting material over a heated catalyst bed in a stream of hydrogen gas. google.com Copper-based catalysts, particularly CuO supported on ZnO, have been shown to be effective for this transformation. google.com The reaction is typically conducted at elevated temperatures (100-200°C) and pressures (1-15 atmospheres of H₂). google.com This heterogeneous catalysis method avoids the workup issues associated with metal hydride reductions and allows for continuous processing. Other catalysts, such as Re–Pd/SiO₂, have also been shown to be effective for the hydrogenation of dicarboxylic acids to diols. chemicalbook.com

Once the 1,1-bis(hydroxymethyl)cyclopropane is obtained, it can be converted to this compound via the standard etherification procedures mentioned previously.

Table 4: Catalytic Hydrogenation of Diethyl 1,1-cyclopropanedicarboxylate google.com
CatalystTemperature (°C)Pressure (atm H₂)ProductSelectivity (%)
Cu/ZnO150-2001-151,1-Bis(hydroxymethyl)cyclopropaneHigh

Stereoselective and Asymmetric Synthesis of Cyclopropane Acetals

The synthesis of enantiomerically enriched cyclopropane acetals is of significant interest, and numerous stereoselective and asymmetric methodologies have been developed. These strategies can be broadly categorized into catalyst-controlled and substrate-controlled reactions. harvard.edunih.govnih.govnih.govrsc.orgnih.govnih.govresearchgate.netacs.org

Catalytic asymmetric cyclopropanation is a dominant approach, where a chiral catalyst delivers the carbene (or carbenoid) to the alkene in an enantioselective manner. Transition metal complexes of cobalt, chromium, and others, featuring chiral ligands, have been successfully employed for the asymmetric cyclopropanation of a wide range of alkenes. nih.govnih.gov These methods often provide access to chiral cyclopropanes with high levels of enantioselectivity.

Organocatalysis has also emerged as a powerful tool for asymmetric cyclopropanation. For instance, chiral phosphoric acids can catalyze the formation of complex polycyclic structures containing a cyclopropane ring with high enantio- and diastereoselectivity. nih.gov Another strategy utilizes chiral secondary amines to promote an iminium ion-based, iodine-mediated ring closure in an asymmetric fashion. rsc.org

Substrate-controlled methods often rely on the use of chiral auxiliaries attached to the alkene or the carbene precursor. As discussed in section 2.3.4, chiral acetals derived from unsaturated aldehydes can direct the stereochemical outcome of cyclopropanation. youtube.compageplace.de Similarly, chiral dioxaborolane auxiliaries derived from tartramide have proven effective in the asymmetric cyclopropanation of allylic alcohols, where the resulting cyclopropyl carbinol can be further elaborated. harvard.edu

Finally, biocatalysis offers a green and highly selective alternative. Engineered enzymes, such as variants of sperm whale myoglobin (B1173299), have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of various vinylarenes with diazoketones, yielding optically active cyclopropyl ketones which are versatile precursors to other cyclopropane derivatives. nih.gov

Table 5: Overview of Stereoselective and Asymmetric Cyclopropanation Methods
MethodCatalyst/AuxiliaryKey FeaturesTypical Stereoselectivity
Catalytic Asymmetric CyclopropanationChiral Co, Cr, or Rh complexesBroad substrate scope, high efficiency.High ee values (>80-90%) often achievable. nih.govnih.gov
Organocatalytic CyclopropanationChiral phosphoric acids, chiral aminesMetal-free conditions, unique activation modes.Excellent enantio- and diastereoselectivity. nih.govrsc.org
Substrate-Controlled CyclopropanationChiral acetals, chiral dioxaborolanesStereodirection from a covalently attached chiral group.High diastereoselectivity. harvard.eduyoutube.com
Biocatalytic CyclopropanationEngineered myoglobinEnvironmentally benign, high stereoselectivity.Excellent diastereo- and enantioselectivity (>99% de and ee). nih.gov

Chiral Auxiliary-Directed Cyclopropanation

Chiral auxiliary-based methods are a cornerstone of asymmetric synthesis, where a chiral molecule is temporarily attached to the substrate to guide the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. In the context of cyclopropanation, auxiliaries are typically employed to control the facial selectivity of carbene addition to a double bond.

A prominent strategy involves the use of chiral oxazolidinones. In a novel three-step sequence, the boron enolate of an N-propionyl-oxazolidinone can react with α,β-unsaturated aldehydes to produce syn-aldol products with high diastereoselectivity. rsc.orgnih.gov The hydroxyl group of this aldol (B89426) adduct then acts as an internal directing group in a subsequent cyclopropanation reaction, for instance, a Simmons-Smith reaction. nih.gov This substrate-directed approach ensures that the cyclopropanation occurs on a specific face of the alkene, leading to a cyclopropyl-aldol with excellent diastereomeric excess. The final step involves a retro-aldol cleavage, which removes the chiral auxiliary and reveals the enantiopure cyclopropane carboxaldehyde. rsc.orgnih.gov This method has been successfully applied to the asymmetric synthesis of the natural product cascarillic acid. rsc.orgthieme-connect.de

Another effective class of auxiliaries is based on chiral dioxaborolanes, which are particularly effective for the asymmetric cyclopropanation of allylic alcohols. harvard.edu A chiral dioxaborolane prepared from butylboronic acid and tetramethyltartramide can be used as a promoter in zinc-carbenoid cyclopropanations. This approach has demonstrated high enantioselectivity (e.g., 93% ee) for creating cyclopropylmethanols, which are structurally related to cyclopropane acetals. harvard.edu

More recently, the concept has been extended to using a catalytically formed chiral auxiliary. For example, a palladium-catalyzed enantioselective reaction can install a chiral oxazolidine (B1195125) auxiliary on a substrate. This pre-installed auxiliary then controls the stereochemistry of a subsequent cyclopropanation of an enol ether, a direct precursor to an acetal, using dichlorocarbene. nih.gov This method effectively transfers the chirality from the catalyst to the auxiliary and finally to the product, enabling the asymmetric modification of challenging tetrasubstituted olefins. nih.gov

Chiral Auxiliary/Directing GroupSubstrate TypeCyclopropanation ReagentDiastereomeric/Enantiomeric ExcessReference
(S)-N-propionyl-5,5-dimethyl-oxazolidin-2-oneα,β-Unsaturated Aldehyde AdductsDiiodomethane, Diethylzinc>95% ee rsc.orgnih.gov
Chiral DioxaborolaneAllylic AlcoholsZn(CH₂I)₂93% ee harvard.edu
Catalytically Formed OxazolidineTetra-substituted Enol EthersDichlorocarbene (from CHCl₃)High Facial Selectivity nih.gov

Enantioselective Catalysis in Carbene/Carbenoid Reactions

Enantioselective catalysis offers a more atom-economical approach to asymmetric cyclopropanation by using a substoichiometric amount of a chiral catalyst to generate enantioenriched products. These methods typically involve the reaction of an alkene with a diazo compound, which decomposes in the presence of a metal catalyst to form a transient metal-carbene (or carbenoid) species. The chiral ligands coordinated to the metal center orchestrate the enantioselective transfer of the carbene to the alkene. princeton.edu

A variety of transition metals, including copper, rhodium, ruthenium, and cobalt, have been successfully employed. princeton.edu

Copper catalysts , particularly those with bis(oxazoline) (Box) ligands, are well-known for their high trans-selectivity in the cyclopropanation of mono- and 1,1-disubstituted olefins. princeton.edu

Rhodium(II) carboxylate catalysts, such as those derived from chiral proline or pyroglutamate (B8496135) ligands, are also highly effective for the decomposition of diazo compounds and subsequent asymmetric cyclopropanation. wiley-vch.de

Cobalt catalysts have been noted for their ability to favor the formation of cis-cyclopropanes. princeton.educapes.gov.br

A significant advancement is the use of biocatalysis. Engineered myoglobin variants have been developed as highly efficient carbene transferases for the asymmetric cyclopropanation of olefins. nih.govnih.govrochester.edu In one study, an engineered myoglobin catalyzed the reaction of various styrene derivatives with in situ generated diazoacetonitrile. nih.govrochester.edu This chemo-biocatalytic system achieved exceptional levels of stereocontrol, affording nitrile-substituted cyclopropanes with up to 99.9% diastereomeric and enantiomeric excess. nih.govrochester.edu The reaction could be performed on a preparative scale, highlighting its practical utility. nih.gov The versatility of the nitrile group allows for further transformation into other functionalities, making these products valuable chiral building blocks. nih.gov

Recent innovations also include the development of novel reagents to enhance reactivity and selectivity. A redox-active diazocompound used in conjunction with a ruthenium catalyst has enabled a unified asymmetric synthesis of various functionalized cyclopropanes, including those derived from unfunctionalized aliphatic alkenes, with high enantioselectivity. nih.gov

Catalytic SystemCarbene PrecursorSubstrate ExampleStereoselectivityReference
Engineered MyoglobinDiazoacetonitrilep-Chlorostyrene>99% de, >99% ee nih.govrochester.edu
Ru-CatalystRedox-Active Diazo CompoundAliphatic OlefinsHigh ee nih.gov
Dirhodium(II) CarboxylatesEthyl diazoacetateStyreneModerate to High ee princeton.eduwiley-vch.de
Cu(I)-Bis(oxazoline)DiazoacetatesOlefinsGood to High ee, trans-selective princeton.edu
Chiral Cobalt(II) ComplexDiazoacetatesOlefinsHigh ee, cis-selective capes.gov.br

Diastereoselective Control in Ring Formation

Diastereoselective control in cyclopropanation aims to control the relative configuration of multiple stereocenters formed in the reaction. This is crucial when the alkene substrate or the carbene itself contains pre-existing stereocenters, or when multiple new stereocenters are created simultaneously. The diastereoselectivity is governed by steric and electronic interactions in the transition state of the ring-forming step.

One powerful method for achieving high diastereoselectivity is the Michael addition-initiated ring closure (MIRC). In this type of reaction, a nucleophile adds to an electron-deficient alkene, and the resulting enolate undergoes an intramolecular substitution to close the three-membered ring. For instance, the reaction of α,α-dibromoketones with α,β-unsaturated Fischer alkoxycarbene complexes proceeds via a 3-exo-tet MIRC pathway to yield tetrasubstituted cyclopropanes with high diastereoselectivity (dr ≥ 98:2). researchgate.net Similarly, the cyclopropanation of electron-poor dienes with stabilized sulfonium (B1226848) ylides can afford vinylcyclopropanes with high regioselectivity and excellent trans-diastereoselectivity (up to 99%). organic-chemistry.org

The inherent stereochemistry of the substrate can also be used to direct the formation of the cyclopropane ring. As discussed previously, the hydroxyl group in an aldol adduct derived from a chiral auxiliary can direct a Simmons-Smith cyclopropanation to give a single diastereomer. nih.govnih.gov This principle of substrate control is a common strategy for achieving diastereoselectivity.

Furthermore, electrochemical methods have emerged as a novel tool for diastereoselective cyclopropanation. A protocol involving the electrolysis of thianthrene (B1682798) in the presence of unactivated alkenes generates dicationic adducts. nih.gov These intermediates react with carbon pronucleophiles, such as those derived from malonates, to form cyclopropanes with high diastereoselectivity. This method provides complementary stereochemistry compared to many traditional metal-catalyzed approaches. nih.gov The reaction proceeds through an alkenyl thianthrenium salt intermediate, and its modularity allows for the synthesis of diverse and medicinally relevant cyclopropane structures. nih.gov

MethodSubstratesReagentsKey OutcomeReference
Michael Initiated Ring Closureα,α-Dibromoketones, Fischer Carbene ComplexesBase (e.g., KHMDS)dr ≥ 98:2 researchgate.net
Ylide CyclopropanationElectron-Poor DienesAryl-stabilized Sulfonium YlidesHigh trans-diastereoselectivity organic-chemistry.org
Electrochemical SynthesisUnactivated Alkenes, Methylene (B1212753) PronucleophilesThianthrene, ElectrolysisHigh diastereoselectivity nih.gov
Substrate-Directed SynthesisEnol Ethers from Chiral AuxiliariesDichlorocarbeneHigh facial selectivity nih.gov

Chemical Reactivity and Transformation Pathways of 1,1 Bis Diethoxymethyl Cyclopropane

Ring-Opening Reactions of Cyclopropane (B1198618) Acetals

The chemistry of cyclopropanone (B1606653) acetals, such as 1,1-bis(diethoxymethyl)cyclopropane, is largely characterized by ring-opening pathways that proceed via the formation of oxyallyl cation intermediates. nih.gov These strained three-membered rings can be cleaved under the influence of acids, nucleophiles, or through oxidative and photoredox processes, leading to a diverse array of functionalized products.

Lewis acids are potent promoters for the ring-opening of cyclopropane acetals. The reaction outcome is highly dependent on the substitution pattern of the cyclopropane ring. nih.govresearchgate.netnih.gov The interaction of the Lewis acid with an oxygen atom of the acetal (B89532) group facilitates the cleavage of a carbon-carbon bond within the ring.

In the case of substituted cyclopropanone acetals, Lewis acid mediation, particularly with boron trifluoride etherate (BF₃•OEt₂), promotes the cleavage of the C2–C3 bond. nih.govresearchgate.netnih.gov This bond scission is favored because it leads to the formation of a stabilized oxyallyl cation. This intermediate can then be trapped by various nucleophiles. For instance, the reaction of 2,2-dimethylcyclopropanone diethyl acetal with alkyl azides in the presence of BF₃•OEt₂ yields α-amino-α′-diazomethyl ketones. nih.gov Similarly, aryl-substituted cyclopropanone acetals react under these conditions to form nih.govnih.govrsc.orgoxaborazoles after azide capture and subsequent loss of nitrogen. nih.govresearchgate.netnih.gov The stabilization of the intermediate cation by the alkyl or aryl substituents is the driving force for the ring-opening pathway over competing reactions like carbonyl addition. nih.gov

Conversely, unsubstituted cyclopropanone acetal tends to undergo reactions akin to a standard ketone, such as carbonyl addition followed by ring expansion, rather than direct ring-opening. nih.govresearchgate.net This highlights the critical role of substituents in directing the reaction pathway toward C-C bond cleavage.

Table 1. Lewis Acid-Catalyzed Reactions of Substituted Cyclopropanone Acetals with Alkyl Azides nih.govresearchgate.netnih.gov
Cyclopropanone Acetal SubstrateLewis AcidNucleophileMajor Product Type
UnsubstitutedBF₃•OEt₂Alkyl AzideN-substituted 2-Azetidinones (Ring Expansion)
2,2-Dimethyl substitutedBF₃•OEt₂Alkyl Azideα-Amino-α′-diazomethyl Ketones (Ring Opening)
Aryl substitutedBF₃•OEt₂Alkyl Azide nih.govnih.govrsc.orgOxaborazoles (Ring Opening)
n-Hexyl substitutedBF₃•OEt₂Alkyl AzideMixture of 2-Azetidinones and nih.govnih.govrsc.orgOxaborazoles

The strained ring of cyclopropane acetals can also be opened by nucleophiles, a process often facilitated by Lewis or Brønsted acids to activate the substrate. nih.gov The polarization of the C-C bonds in the three-membered ring makes it susceptible to attack, leading to 1,3-difunctionalized products.

While various regioselective ring-opening reactions of cyclopropanes are known, specific examples detailing regioselective C-O bond cleavage in this compound or closely related acetals that are explicitly mediated by chelation control are not extensively documented in the reviewed literature. Regioselectivity in cyclopropane ring-opening is typically governed by the electronic and steric nature of the substituents and the reaction conditions, such as the choice of catalyst. nih.govrsc.org

Oxidative conditions provide another effective route for the ring-opening of cyclopropane derivatives, often proceeding through radical intermediates. While studies specifically on this compound are limited, the mechanisms can be inferred from related systems like other cyclopropane derivatives. These reactions typically involve the generation of a radical species, which triggers the cleavage of the strained ring to form a more stable alkyl radical, which can then be functionalized.

For example, manganese(III) acetate can mediate the oxidative radical ring-opening and subsequent cyclization of methylenecyclopropanes. wikipedia.org Similarly, silver(I)-catalyzed oxidative ring-opening of cyclopropanols with various reagents has been demonstrated to produce functionalized ketones. wikipedia.org These transformations proceed via the formation of a radical intermediate, followed by ring-opening to an alkyl radical that is subsequently trapped. A plausible analogous mechanism for a cyclopropanone acetal would involve an initial single-electron transfer (SET) to generate a radical cation, followed by C-C bond cleavage.

Table 2. Examples of Oxidative Ring-Opening Conditions for Cyclopropane Derivatives wikipedia.org
Cyclopropane TypeOxidant/Catalyst SystemReaction TypeProduct Class
MethylenecyclopropanesMn(OAc)₃Radical Ring-Opening/CyclizationDihydronaphthalenes
CyclopropanolsAgNO₃ / K₂S₂O₈Radical Ring-Opening/ChlorinationChlorinated Ketones
CyclopropanolsCu(I) / Togni ReagentRadical Ring-Opening/Trifluoromethylationβ-Trifluoromethyl Ketones

Modern synthetic methods have employed dual catalytic systems for the functionalization of cyclopropanes. A notable example is the photoredox and cobalt co-catalyzed ring-opening and dehydrogenative functionalization of mono-donor cyclopropanes. This approach provides a sustainable and atom-economical route to valuable building blocks like allylic N-acyl-acetal derivatives. The reaction is characterized by its mild conditions and broad substrate scope.

The proposed mechanism involves a single-electron transfer (SET) from the cyclopropane to an excited photoredox catalyst. The resulting cyclopropane radical cation undergoes ring-opening, and the subsequent steps are mediated by the cobalt catalyst, leading to the final functionalized product. This dual catalytic approach allows for transformations that are challenging to achieve through other means.

Purely thermal ring-opening of cyclopropanes is an electrocyclic reaction governed by the principles of orbital symmetry. wikipedia.orgstereoelectronics.orgmasterorganicchemistry.commsu.edulibretexts.org However, simple cyclopropanes without activating groups are generally stable and require high temperatures to undergo thermal rearrangement. For cyclopropane acetals like this compound, thermal ring-opening is not a commonly observed pathway under moderate conditions. The presence of activating groups, such as vinyl or carbonyl substituents, significantly lowers the activation energy for thermal rearrangements, a process known as the Cloke–Wilson rearrangement for cyclopropyl-carbonyl systems. rsc.org In the absence of such activating groups or a catalyst, high temperatures would be necessary, often leading to complex product mixtures. One study noted the use of microwave heating at 135°C for a reaction of a cyclopropanone acetal, but this was in the presence of a Lewis acid catalyst, which was essential for the reaction to proceed. nih.gov Therefore, compared to the catalyzed pathways, purely thermal ring-opening of this compound is less synthetically viable.

Annulation and Cycloaddition Chemistry of this compound as a Synthon

[3+2] Annulation Reactions with Various Dipolarophiles (e.g., Alkenes, Alkynes, Aldehydes, Imines, Nitrones)

In the realm of synthetic organic chemistry, [3+2] annulation reactions are powerful tools for the construction of five-membered rings. organic-chemistry.orgwikipedia.org Donor-acceptor (D-A) cyclopropanes are well-established as effective three-carbon synthons in these transformations. The defining characteristic of D-A cyclopropanes is the presence of both an electron-donating group and an electron-withdrawing (acceptor) group on the cyclopropane ring. This substitution pattern polarizes the C1-C2 bond, facilitating its cleavage under thermal or Lewis acidic conditions to form a zwitterionic 1,3-dipole equivalent. This intermediate can then react with a variety of dipolarophiles to afford functionalized cyclopentane (B165970) derivatives.

For this compound, both diethoxymethyl groups are considered electron-donating. The absence of an acceptor group significantly alters the electronic nature of the cyclopropane ring compared to classical D-A cyclopropanes. Without an acceptor group to stabilize a negative charge, the facile generation of a 1,3-dipole under typical conditions is less likely. Lewis acid catalysis could potentially promote the formation of a cationic center by interaction with one of the acetal groups, but the subsequent reactivity towards dipolarophiles in a [3+2] manner has not been documented for this specific compound.

Role as a Synthetic Equivalent of 1,3-Dipoles

As an extension of the discussion on [3+2] annulation reactions, the role of a cyclopropane as a synthetic equivalent of a 1,3-dipole is intrinsically linked to its substitution pattern. The Huisgen 1,3-dipolar cycloaddition is a classic example of a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocycle. wikipedia.org

The ability of a cyclopropane to function as a 1,3-dipole synthon is predicated on the facile cleavage of one of its carbon-carbon bonds to generate a species that can react in a concerted or stepwise manner with a dipolarophile. For D-A cyclopropanes, this is a well-established reactivity pattern. However, for a cyclopropane bearing two donor groups like this compound, this behavior is not anticipated under the same conditions. The electronic push from both acetal groups would not favor the formation of the necessary zwitterionic intermediate that mimics a 1,3-dipole.

Rearrangement Reactions Involving the Cyclopropane Acetal Moiety

Semipinacol Rearrangements

The semipinacol rearrangement is a chemical transformation that involves the 1,2-migration of a carbon or hydrogen atom in a molecule containing a leaving group alpha to a hydroxyl group, leading to the formation of a ketone or an aldehyde. wikipedia.org This rearrangement is typically initiated by the formation of a carbocation.

In the context of this compound, a semipinacol-type rearrangement could be envisioned if the compound is first converted to a suitable precursor, such as a cyclopropylcarbinol. For example, if one of the diethoxymethyl groups were hydrolyzed to an aldehyde and then reacted with an organometallic reagent, the resulting alcohol could potentially undergo a semipinacol rearrangement upon activation of the hydroxyl group. The high ring strain of the cyclopropane ring could influence the migratory aptitude of the adjacent bonds. However, no such studies have been reported for this compound.

Ring Expansion Reactions to Larger Carbocycles/Heterocycles

Ring expansion reactions of cyclopropanes provide an elegant route to larger ring systems, driven by the release of ring strain. A common strategy involves the conversion of a cyclopropane to a cyclopropylcarbinyl cation, which can then rearrange to a cyclobutyl cation and subsequently a cyclobutanone.

For this compound, a potential pathway to ring expansion could involve the hydrolysis of the acetals to the corresponding dicarbonyl compound, followed by a reaction that generates a carbocation adjacent to the ring. While the vinylcyclopropane-cyclopentene rearrangement is a well-known ring expansion reaction of vinyl-substituted cyclopropanes, the analogous reactivity for 1,1-diacetal substituted cyclopropanes is not documented. wikipedia.org

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a pi-system. beilstein-journals.org The Cope and Claisen rearrangements are classic examples of uni-regensburg.deuni-regensburg.de-sigmatropic rearrangements. For a sigmatropic rearrangement to occur, the molecule must contain a suitable framework of sigma and pi bonds.

This compound in its ground state does not possess the requisite pi-system to undergo a classical sigmatropic rearrangement. However, if the compound were to be functionalized to introduce unsaturation, for example, by conversion to a divinylcyclopropane derivative, it could then potentially undergo a Cope rearrangement. The presence of the diethoxymethyl groups would likely influence the stability of the transition state and the equilibrium position of the rearrangement. Methoxy-substituted vinylcyclopropanes, for instance, have been shown to undergo rearrangement at significantly faster rates. wikipedia.org Nevertheless, there is no literature describing such transformations starting from this compound.

Isomerization and Cyclodimerization under Catalytic Conditions

Catalyst-controlled isomerization represents a fundamental transformation for cyclopropane-containing molecules. For substituted cyclopropanes, this can involve cis/trans isomerization or skeletal rearrangements. In the case of this compound, which lacks cis/trans isomers unless further substituted at the C2 or C3 positions, catalytic activation can promote skeletal reorganization. Lewis acids or transition metals can coordinate to the acetal oxygen atoms, weakening the adjacent C1-C2 and C1-C3 bonds and facilitating ring-opening to an intermediate that can re-close to form a rearranged product.

Cyclodimerization reactions of activated cyclopropanes typically proceed through a formal [3+3] cycloaddition pathway. This process is initiated by the catalytic ring-opening of the cyclopropane to a 1,3-zwitterionic intermediate. mdpi.com This highly reactive dipole can then be intercepted by a second molecule of the cyclopropane, acting as a dipolarophile, to form a six-membered ring. While this pathway is well-established for donor-acceptor cyclopropanes, the formation of a stable 1,3-dipole from a gem-diacetal substituted cyclopropane is less common due to the absence of an acceptor group to stabilize the anionic terminus. However, under forcing conditions or with highly active catalysts, such transformations may be possible.

Table 1: Illustrative Examples of Lewis Acid-Catalyzed Reactions of Donor-Acceptor Cyclopropanes Note: This table presents data for analogous donor-acceptor cyclopropane systems to illustrate the principles of catalytic activation, as specific data for this compound is not readily available in the literature.

EntryCyclopropane SubstrateLewis Acid CatalystProduct TypeYield (%)Reference
1Diethyl 2-phenylcyclopropane-1,1-dicarboxylateBi(OTf)₃Naphthalene-fused cyclopentane94 nih.gov
2Diethyl 2-phenylcyclopropane-1,1-dicarboxylateSc(OTf)₃Friedel-Crafts Adduct89 nih.gov
3Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateSnCl₄1,5-Addition Polymer91 rsc.org
4Fused bicyclic cyclopropaneYb(OTf)₃Furo[3,2-b]pyrrol-5(4H)-one99 uni-regensburg.de

Mechanistic Investigations of Cyclopropane Acetal Transformations

Pathways for Carbene/Carbenoid-Induced Reactions

Carbene and carbenoid chemistry provides the most fundamental route for the synthesis of cyclopropanes. libretexts.orgwikipedia.org The reaction involves the addition of a carbene (a neutral, divalent carbon species) or a carbenoid (a metal-complexed carbene) to an alkene. libretexts.orgopenstax.org The synthesis of this compound would thus be achieved by the reaction of a methylene (B1212753) carbene or carbenoid with 1,1-bis(diethoxymethyl)ethene.

The mechanism of this transformation is typically a concerted, cheletropic reaction where the carbene adds to the π-bond of the alkene in a single step. wikipedia.org This concerted pathway ensures that the stereochemistry of the parent alkene is retained in the cyclopropane product, a principle known as stereospecificity. libretexts.orgwikipedia.org

Common methods for generating the reactive carbene/carbenoid species include:

Simmons-Smith Reaction: This method uses a carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), generated in situ from diiodomethane (B129776) and a zinc-copper couple. It is a reliable method for preparing non-halogenated cyclopropanes. openstax.org

Diazo Compounds with Metal Catalysis: Transition metals, particularly complexes of copper, rhodium, and ruthenium, catalyze the decomposition of diazo compounds (like diazomethane or ethyl diazoacetate) to generate metal carbenoid intermediates. acsgcipr.org These carbenoids are more stable and selective than free carbenes and efficiently transfer the carbene fragment to an alkene. acsgcipr.org

While less common, activated cyclopropanes can also react with carbenes, often leading to ring-expansion products.

Formation and Reactivity of Zwitterionic Intermediates

A central feature of the reactivity of activated cyclopropanes is their ability to act as precursors to 1,3-zwitterionic intermediates upon treatment with a Lewis acid. mdpi.comresearchgate.net In classic donor-acceptor systems, the Lewis acid coordinates to the acceptor group, promoting the heterolytic cleavage of the polarized C(donor)-C(acceptor) bond. This generates a stabilized carbocation at the donor-substituted carbon and a stabilized carbanion at the acceptor-substituted carbon. nih.govnih.gov

For this compound, the two acetal groups are electron-donating. A Lewis acid would likely coordinate to one or more of the acetal oxygen atoms. This activation could facilitate the cleavage of a distal C-C bond (e.g., C2-C3), which is sterically more accessible. However, the resulting zwitterion would be electronically mismatched compared to a D-A system. A more plausible pathway involves cleavage of a C1-C2 (or C1-C3) bond, which would place a positive charge at C2 and a negative charge at C1. The stability of the carbanion at the gem-diacetal carbon would be modest, making this a high-energy intermediate. Nonetheless, once formed, this 1,3-dipole is a potent intermediate for cycloaddition reactions with various dipolarophiles (e.g., aldehydes, imines, alkenes) to form five-membered rings. uni-regensburg.denih.gov

Detailed Studies on Transition Metal-Catalyzed Ring Opening (e.g., Rh(I) mechanisms)

Transition metals, particularly low-valent d⁸ metals like Rh(I) and Pd(0), are highly effective catalysts for the ring-opening of strained rings. The generally accepted mechanism for the reaction of a cyclopropane with a Rh(I) complex involves the oxidative addition of a C-C bond to the metal center. wikipedia.orgacs.org This step is favored by the release of ring strain.

The key steps in a typical Rh(I)-catalyzed transformation are:

Coordination: The cyclopropane substrate coordinates to the Rh(I) catalyst.

Oxidative Addition: The metal center inserts into one of the cyclopropane C-C bonds, forming a five-membered rhodacyclobutane intermediate. This step formally oxidizes Rh(I) to Rh(III). For this compound, insertion would likely occur at the less sterically hindered C2-C3 bond. wikipedia.org

Intermediate Transformation: The rhodacyclobutane can undergo several reactions, such as migratory insertion of another substrate (e.g., CO, alkenes) or β-hydride elimination.

Reductive Elimination: The final step involves the collapse of the organometallic intermediate to form the product and regenerate the active Rh(I) catalyst. acs.org

This mechanistic framework explains a wide range of transformations, including isomerizations, cycloadditions, and coupling reactions, providing access to complex molecular architectures from simple cyclopropane precursors. acs.org

Radical-Polar Crossover Processes

Radical-polar crossover (RPC) represents a modern synthetic strategy that combines the unique reactivity of radical intermediates with the predictable transformations of ionic species in a single process. rsc.org This approach allows for the formation of chemical bonds that are challenging to construct using purely radical or purely polar pathways. An RPC process typically involves a radical reaction, a single-electron transfer (SET) event that converts the radical to an ion (the "crossover" step), and a subsequent polar reaction. researchgate.netsemanticscholar.org

In the context of this compound, an RPC pathway could be initiated by:

Photoredox Catalysis: A photocatalyst, upon visible light irradiation, can generate a radical species that adds to the cyclopropane ring, inducing ring-opening. The resulting radical intermediate can then be reduced by the photocatalyst via SET to a carbanion. rsc.orgresearchgate.net This carbanion can then undergo a polar reaction, such as an intramolecular Sₙ2 reaction, to form a new cyclic product. nih.gov

Electrocatalysis: Direct anodic oxidation of the cyclopropane can remove an electron to form a radical cation. nih.gov This highly reactive intermediate can undergo C-C bond cleavage, and the resulting species can be trapped by nucleophiles, leading to 1,3-difunctionalization products.

These RPC strategies are powerful because they operate under mild conditions and exhibit high functional group tolerance, characteristic of radical-based processes. rsc.orgnih.gov

Stereoselectivity Rationalization and Models (e.g., Quadrant Models)

Controlling stereochemistry is a central goal in modern organic synthesis. For reactions involving activated cyclopropanes, stereoselectivity is often rationalized using models that consider the steric and electronic interactions between the substrate and the catalyst.

In asymmetric cyclopropanation reactions using chiral transition metal catalysts (e.g., Rh(II) or Cu(I) complexes with chiral ligands), the stereochemical outcome is dictated by the precise three-dimensional structure of the intermediate metal-carbenoid. unl.pt To predict the enantioselectivity, quadrant models are often employed. In these models, the space around the reactive carbene center is divided into four quadrants, each defined by the steric and electronic properties of the chiral ligands. The alkene substrate is proposed to approach the carbene from the least sterically hindered trajectory. By analyzing which face of the prochiral alkene is exposed to the carbene in the favored transition state, the absolute configuration of the major product enantiomer can be predicted. unl.pt

For ring-opening reactions catalyzed by chiral Lewis acids, stereoselectivity arises from the formation of a chiral complex between the catalyst and the substrate. The chiral environment created by the catalyst's ligands blocks one face of the reactive intermediate (e.g., the 1,3-zwitterion), directing the incoming nucleophile to attack from the opposite, more accessible face. The rational design of chiral catalysts is crucial for achieving high levels of stereocontrol in these transformations.

Computational Chemistry and Theoretical Analysis of this compound

Computational chemistry provides a powerful lens through which the intricate electronic structure and reactivity of this compound can be understood. Through the application of theoretical models and quantum mechanical calculations, it is possible to predict and rationalize the molecule's behavior in chemical reactions. This section delves into the computational analysis of this compound, focusing on its electron transfer profiles and Highest Occupied Molecular Orbital (HOMO) energies, which are crucial in determining its chemical reactivity.

Electron Transfer Profiles

Electron transfer is a fundamental process in many chemical reactions, and the propensity of a molecule to donate or accept an electron is a key indicator of its reactivity. For this compound, computational methods can be employed to model its behavior upon single-electron transfer (SET). The presence of the two acetal groups, which are generally considered electron-donating, significantly influences the electronic properties of the cyclopropane ring.

Theoretical studies on related substituted cyclopropanes have shown that the nature of the substituents dictates the stability and subsequent reaction pathways of the resulting radical cations or anions formed during electron transfer events. In the case of this compound, the oxygen atoms of the diethoxymethyl groups, with their lone pairs of electrons, can stabilize a positive charge that might develop on the cyclopropane ring, for instance, during an oxidative electron transfer. This stabilization can lower the energy barrier for such processes.

Computational models can predict the ionization potential and electron affinity of the molecule, which are direct measures of its ability to lose or gain an electron, respectively. These parameters are invaluable for understanding its potential role in redox reactions. For instance, in photoinduced electron transfer (PET) reactions, where a molecule is excited by light to facilitate electron transfer, the calculated electron transfer profiles can predict whether this compound would act as an electron donor or acceptor in the presence of a suitable reaction partner.

HOMO Energies and Their Implications for Reactivity

The Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is particularly important as it is directly related to the ionization potential and represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation.

For this compound, the presence of the two electron-donating diethoxymethyl groups is expected to raise the energy of the HOMO compared to an unsubstituted cyclopropane. This elevation in HOMO energy makes the molecule more nucleophilic and a better electron donor in reactions with electrophiles and oxidants.

Density Functional Theory (DFT) calculations are a common computational method used to determine the energies of molecular orbitals. A hypothetical DFT calculation on this compound would likely reveal a HOMO that has significant electron density localized on the cyclopropane ring, influenced by the oxygen atoms of the acetal groups. The energy of this HOMO would be a critical parameter in predicting the compound's reactivity in various pericyclic reactions, such as cycloadditions, and in reactions involving electrophilic attack.

The energy gap between the HOMO and the LUMO (the HOMO-LUMO gap) is another crucial parameter that can be derived from computational analysis. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions.

To illustrate the type of data that would be obtained from such a computational study, a hypothetical data table is presented below. These values are not experimental but are representative of what a DFT calculation might yield for this class of compounds.

Computational Parameter Hypothetical Calculated Value Implication for Reactivity
HOMO Energy -8.5 eVIndicates a moderate ability to donate electrons. The molecule can act as a nucleophile in the presence of strong electrophiles.
LUMO Energy 1.2 eVA relatively high LUMO energy suggests a lower propensity to accept electrons.
HOMO-LUMO Gap 9.7 eVA large energy gap suggests high kinetic stability and lower overall reactivity under standard conditions.
Ionization Potential 8.7 eVThe energy required to remove an electron, corroborating the HOMO energy in predicting electron-donating capability.
Electron Affinity -1.0 eVThe negative value indicates that the molecule is unlikely to accept an electron to form a stable anion.

Synthetic Utility and Strategic Applications of 1,1 Bis Diethoxymethyl Cyclopropane

Cyclopropane (B1198618) Acetals as Enabling Building Blocks in Organic Synthesis

Cyclopropane derivatives bearing geminal acetal (B89532) groups, such as 1,1-bis(diethoxymethyl)cyclopropane, are highly valuable building blocks in organic synthesis. The acetal moieties serve as stable protecting groups for corresponding aldehydes or diols, which can be unmasked under specific, typically acidic, conditions. This protective strategy allows the highly reactive and strained cyclopropane ring to be carried through various synthetic steps without undergoing premature ring-opening or undesired side reactions.

The parent compound, 1,1-bis(hydroxymethyl)cyclopropane (B119854), is a key intermediate in the synthesis of important pharmaceuticals like Montelukast, a leukotriene receptor antagonist used for treating asthma. google.com The diethyl acetal derivative, this compound, offers an alternative protected form of this crucial diol, enhancing its solubility in organic solvents and modifying its reactivity profile. The ability to enzymatically synthesize chiral cyclopropane building blocks which can be derivatized further underscores the importance of such motifs in diversity-oriented synthesis for drug discovery. nih.gov

The synthesis of these building blocks often starts from readily available materials. For instance, 1,1-cyclopropanedicarboxylic esters can be prepared via the reaction of diethyl malonate with 1,2-dihaloethanes, which are then reduced to the corresponding diol. psu.eduresearchgate.net The protection of this diol as a diethyl acetal yields the title compound, ready for use as a stable, three-carbon synthon.

Application in the Total Synthesis of Complex Natural Products

The cyclopropane ring is a structural feature in a wide array of natural products, contributing to their unique three-dimensional shapes and biological activities. marquette.edunih.govrsc.org The strategic incorporation of this motif is a key challenge in total synthesis, where building blocks like this compound play a pivotal role.

The primary application of this compound in this context is as a carrier of the gem-disubstituted cyclopropane unit. The acetal groups act as masked hydroxyl functions, which are often required for later-stage transformations or for mimicking the structure of a natural product. By using the protected form, chemists can perform sensitive reactions on other parts of the molecule without affecting the diol functionality.

For example, the synthesis of analogs of natural products containing a cyclopropane ring can leverage this building block. The robust nature of the acetal groups allows for a wide range of chemical manipulations, including cross-coupling reactions, oxidations, and reductions on other parts of the molecular scaffold. vulcanchem.com Once the core structure is assembled, the acetals can be hydrolyzed to reveal the 1,1-bis(hydroxymethyl)cyclopropane moiety, a common feature in bioactive molecules or a handle for further functionalization. google.com

Beyond simply installing a cyclopropane ring, this compound can act as a linchpin for the construction of more complex polycyclic systems. The inherent strain of the three-membered ring can be harnessed to trigger ring-opening reactions under the influence of Lewis acids. The ether oxygens of the acetal groups can stabilize an adjacent carbocation, facilitating a controlled cleavage of a C-C bond in the cyclopropane ring.

This process generates a 1,3-dipolar intermediate or an equivalent thereof. This reactive species can then be trapped intramolecularly by a suitably positioned nucleophile or π-system within the same molecule, leading to the formation of larger rings and intricate polycyclic architectures. This strategy transforms a simple three-membered ring into a five-membered or six-membered ring in a single, often stereocontrolled, step. Such transformations are particularly powerful in the rapid assembly of complex molecular skeletons found in nature.

Table 1: Representative Ring-Opening and Cyclization Strategies

Precursor TypeReaction ConditionsIntermediateProduct Type
Donor-Acceptor CyclopropaneLewis Acid (e.g., TiCl₄, SnCl₄)1,3-Dipole (Cation/Anion)Carbocycles, Heterocycles
Cyclopropyl (B3062369) AcetalBrønsted or Lewis AcidCation stabilized by ether oxygenPolycyclic Ethers
Cyclopropyl KetoneThermal or PhotochemicalDiradicalRearranged Carbocycles

Precursors for the Construction of Diverse Functionalized Organic Molecules

The reactivity of this compound extends beyond its use in total synthesis, positioning it as a versatile precursor for a wide range of functionalized organic molecules, including complex carbocycles and heterocycles.

The concept of donor-acceptor cyclopropanes is central to their utility as synthetic building blocks. researchgate.net While this compound does not fit the classic "donor-acceptor" definition, the oxygen atoms of the acetals act as electron-donating groups that can activate the cyclopropane ring for nucleophilic ring-opening. Upon activation with a Lewis acid, the ring can be opened by a variety of external nucleophiles.

This intermolecular reaction results in the formation of a 1,3-difunctionalized propane (B168953) chain, where one terminus is the nucleophile and the other is the remnant of the acetal-bearing carbon, which can be subsequently converted to an aldehyde. This strategy provides a powerful method for the synthesis of polyfunctionalized acyclic compounds, which can then be cyclized to form a diverse array of carbocyclic and heterocyclic structures. capes.gov.br For instance, reaction with amine nucleophiles can lead to substituted pyrrolidines, while reaction with β-ketoesters can provide access to functionalized cyclopentanes.

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, are a highly efficient means of building molecular complexity. The Lewis acid-mediated ring-opening of this compound is an ideal entry point for such cascades. The formation of the stabilized 1,3-dipolar intermediate is the key initiating step. researchgate.net

This dipolar species can engage in cycloaddition reactions with various trapping agents. For example, reaction with an alkene can lead to a [3+2] cycloaddition, furnishing a substituted cyclopentane (B165970) ring. If the trapping agent is a diene, a [3+4] cycloaddition can occur to form a seven-membered ring. These cascade processes allow for the rapid construction of multiple C-C bonds and stereocenters in a single operation, showcasing the synthetic power of cyclopropane-based building blocks. nih.gov

Divergent Synthetic Pathways from a Common Cyclopropane Acetal Precursor

The strategic use of a common intermediate that can be selectively transformed into a variety of products is a cornerstone of efficient organic synthesis. In this context, this compound emerges as a valuable and versatile precursor. Its structure, featuring a strained cyclopropane ring and two acetal functionalities, allows for a range of chemical manipulations, leading to divergent synthetic pathways. The acetal groups can be considered as protected forms of aldehyde functionalities, which can be unmasked under specific conditions to participate in further reactions. This latent reactivity, combined with the inherent reactivity of the cyclopropane ring, sets the stage for the synthesis of a diverse array of molecular scaffolds.

The general strategy involves the initial synthesis of the this compound core, which can then be subjected to various transformations. These transformations can be broadly categorized into two main pathways: those involving the manipulation of the acetal groups and those that exploit the reactivity of the cyclopropane ring itself. The choice of reagents and reaction conditions dictates the outcome, allowing for a programmable approach to molecular diversity.

For instance, the hydrolysis of the diethoxymethyl groups can provide access to the corresponding dicarbonyl compound or, through partial hydrolysis, a mono-aldehyde derivative. These carbonyl compounds are themselves versatile intermediates that can undergo a plethora of subsequent reactions, including but not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations. This opens up avenues for the construction of more complex acyclic and heterocyclic systems.

Furthermore, the cyclopropane ring can participate in ring-opening reactions, driven by the release of ring strain. beilstein-journals.org These reactions can be initiated by electrophiles, nucleophiles, or radical species, leading to the formation of linear or cyclic products with different functional group arrangements. The presence of the diethoxymethyl groups can influence the regioselectivity and stereoselectivity of these ring-opening processes. The ability to control these divergent pathways is crucial for the efficient synthesis of target molecules.

The following table illustrates some potential divergent synthetic pathways starting from this compound, based on established transformations of cyclopropane derivatives and acetals.

Table 1: Potential Divergent Synthetic Pathways from this compound

Starting Material Reagents and Conditions Product Type Potential Subsequent Transformations
This compound 1. H₃O⁺ (catalytic), mild conditions Cyclopropane-1,1-dicarbaldehyde (B8734447) Wittig reaction, aldol condensation, heterocycle synthesis
This compound 1. Lewis Acid (e.g., TiCl₄) 2. Nucleophile (e.g., organometallic reagent) Ring-opened functionalized alkane Cyclization, cross-coupling reactions
This compound 1. Radical initiator (e.g., AIBN) 2. Trapping agent Ring-opened radical addition product Further radical cyclizations, functional group interconversion

Strategic Functional Group Interconversions and Late-Stage Functionalization

Functional group interconversions (FGIs) are fundamental operations in organic synthesis that enable the transformation of one functional group into another. fiveable.mescribd.com In the context of derivatives of this compound, FGIs play a critical role in elaborating the molecular structure and introducing chemical handles for late-stage functionalization. Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis, which is a particularly powerful strategy in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov

The diethoxymethyl groups of this compound can be viewed as masked aldehyde groups. digitellinc.com Upon deprotection, these aldehydes can be converted into a wide variety of other functional groups. For example, oxidation can yield carboxylic acids, reduction can afford primary alcohols, and reaction with organometallic reagents can lead to secondary alcohols. Each of these new functional groups can then be further manipulated. For instance, the carboxylic acids can be converted to esters, amides, or acyl halides, while the alcohols can be transformed into ethers, esters, or halides. vanderbilt.edu

The cyclopropane ring itself can also be a site for strategic functionalization. While often considered a stable moiety, the inherent ring strain allows for unique chemical transformations that are not accessible to their acyclic counterparts. beilstein-journals.org For example, under certain catalytic conditions, C-H bonds on the cyclopropane ring can be activated for functionalization. rsc.org Moreover, ring-opening reactions can be considered a form of functional group interconversion, transforming the cyclic alkane into a functionalized acyclic system.

The strategic application of FGIs and LSF on scaffolds derived from this compound allows for the systematic modification of a lead compound to optimize its properties. The ability to introduce diverse functionalities in the final steps of a synthetic sequence significantly enhances the efficiency of the drug discovery process.

The following table provides examples of strategic functional group interconversions that could be applied to derivatives of this compound, along with the types of reagents typically employed.

Table 2: Strategic Functional Group Interconversions for Derivatives of this compound

Initial Functional Group (from precursor) Target Functional Group Typical Reagents and Conditions
Aldehyde (-CHO) Carboxylic Acid (-COOH) Oxidizing agents (e.g., KMnO₄, Jones reagent)
Aldehyde (-CHO) Primary Alcohol (-CH₂OH) Reducing agents (e.g., NaBH₄, LiAlH₄)
Aldehyde (-CHO) Secondary Alcohol (-CH(OH)R) Organometallic reagents (e.g., Grignard reagents, organolithiums)
Aldehyde (-CHO) Alkene (-CH=CHR) Wittig reagents (e.g., Ph₃P=CHR)
Primary Alcohol (-CH₂OH) Alkyl Halide (-CH₂X) Halogenating agents (e.g., SOCl₂, PBr₃)
Primary Alcohol (-CH₂OH) Ester (-CH₂OCOR) Acyl halides or anhydrides with a base
Carboxylic Acid (-COOH) Ester (-COOR) Alcohol with acid catalyst (Fischer esterification)

Future Perspectives and Emerging Research Avenues in Cyclopropane Acetal Chemistry

Innovations in Asymmetric Synthesis Methodologies for Cyclopropane (B1198618) Acetals

The creation of stereochemically defined centers is a cornerstone of modern organic synthesis. For cyclopropane acetals, achieving high levels of enantioselectivity has been a significant challenge. However, recent breakthroughs in asymmetric catalysis are paving the way for novel methodologies.

One promising strategy involves the use of chiral catalysts to control the stereochemical outcome of cyclopropanation reactions. rsc.orgwiley-vch.de For instance, the Simmons-Smith reaction, a classic method for cyclopropane synthesis, has been rendered asymmetric through the use of chiral ligands that coordinate to the zinc carbenoid. wiley-vch.de Researchers are actively exploring new ligand architectures to improve the enantioselectivity and substrate scope of these reactions. acs.org A key advance has been the development of catalytic, enantioselective cyclopropanation of allylic alcohols, which can serve as precursors to chiral cyclopropane acetals. acs.org Critical to the success of these reactions is the use of a chiral promoter, such as an N,N-bis(methanesulfonyl) derivative of (R,R)-1,2-diaminocyclohexane, and the pre-formation of the ethylzinc (B8376479) alkoxide of the allylic alcohol. acs.org

Furthermore, transition metal-catalyzed carbene transfer reactions are a powerful tool for constructing chiral cyclopropanes. researchgate.net The development of novel chiral rhodium and copper catalysts has enabled the asymmetric cyclopropanation of a wide range of olefins with diazo compounds, which can be precursors to cyclopropane acetals. researchgate.netnih.gov A significant innovation is the use of gem-dichloroalkanes as carbene precursors in cobalt-catalyzed asymmetric cyclopropanations, which circumvents the need for potentially hazardous diazoalkanes. nih.gov

Another area of innovation is substrate-controlled diastereoselective cyclopropanation. wiley-vch.de Chiral auxiliaries attached to the olefin substrate can direct the approach of the cyclopropanating agent, leading to the formation of a single diastereomer. marquette.edu For example, α,β-unsaturated acetals derived from tartrate esters undergo highly diastereoselective cyclopropanation. marquette.edu While effective, this approach requires the synthesis of chiral substrates and the subsequent removal of the auxiliary group. The development of more efficient and atom-economical methods remains a key research objective.

Recent advances have also focused on the asymmetric synthesis of cyclopropanes from non-chiral or racemic precursors, where a chiral catalyst induces asymmetry. rsc.org This approach is particularly attractive from a practical standpoint.

Exploration of Novel Catalytic Systems for Tailored Reactivity

The reactivity of the cyclopropane ring is highly dependent on its substitution pattern. The introduction of an acetal (B89532) group, as in 1,1-Bis(diethoxymethyl)cyclopropane, can influence the regioselectivity and stereoselectivity of ring-opening and rearrangement reactions. Researchers are exploring novel catalytic systems to harness this reactivity in a controlled manner.

Lewis acids have been widely used to activate donor-acceptor cyclopropanes for formal cycloaddition and annulation reactions. researchgate.net However, there is a growing interest in developing metal-free activation methods. researchgate.net Chiral phosphoric acids, for example, have emerged as effective catalysts for a variety of transformations, including regioselective acetalizations. nih.gov These catalysts operate through hydrogen bonding interactions, providing a mild and selective means of activating substrates.

Transition metal catalysis is another fertile ground for innovation. Rhodium(I) complexes, for instance, have been shown to catalyze the regio- and enantioselective ring-opening of vinyl cyclopropanes with aryl boronic acids. acs.org The use of ferrocene-based chiral bisphosphine ligands was found to be crucial for achieving high levels of both regioselectivity and enantioselectivity. acs.org Preliminary mechanistic studies suggest that a zinc(OTf)2 additive plays a significant role in these reactions. acs.org

Palladium catalysis has also been instrumental in developing new transformations of cyclopropane derivatives. For instance, palladium-catalyzed reactions of (trimethylsilyl)diazomethane with 1,1-diborylalkenes have been shown to produce stereoselective gem-bis(boryl)cyclopropanes. nih.gov Such compounds are valuable synthetic intermediates.

Furthermore, the development of catalysts for the α-cyclopropanation of ketones using a hydrogen borrowing strategy represents a sustainable approach to cyclopropane synthesis. acs.org This method involves a metal catalyst that mediates the in-situ formation of an enone from an alcohol and a ketone, followed by intramolecular cyclization. acs.org

The exploration of bimetallic catalytic systems and photocatalysis is also expected to unlock new modes of reactivity for cyclopropane acetals, leading to the development of unprecedented synthetic transformations.

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, are providing unprecedented insights into the transient intermediates and transition states involved in cyclopropane acetal transformations.

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for elucidating reaction pathways and predicting selectivity. researchgate.nethw.ac.uknih.gov For example, DFT studies have been used to investigate the mechanism of the tandem Heck-cyclopropane ring-opening reaction, shedding light on the factors that govern the regio- and stereoselectivity of the C-C bond cleavage. nih.gov These studies have revealed the dual role of the hydroxyl group in this transformation. nih.gov

Computational methods have also been employed to study the mechanism of cyclic acetal formation via iridium(I)-catalyzed double hydroalkoxylation of 4-pentyn-1-ol (B147250) with methanol (B129727). hw.ac.uk These calculations have highlighted the key role of an external methanol molecule in facilitating the C-O bond formation and proton transfer steps. hw.ac.uk

In another study, experimental and computational methods were combined to probe the mechanism of the base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes. uq.edu.au This research provided evidence for a mechanism involving the initial formation of a cyclopropene (B1174273) intermediate, followed by cleavage to a zwitterionic/carbene species. uq.edu.au

By combining experimental and computational approaches, chemists can gain a comprehensive picture of the reaction landscape, enabling them to optimize existing methods and develop new, more efficient catalytic systems.

Integration of Cyclopropane Acetal Transformations into Sustainable Chemical Processes (e.g., Flow Chemistry)

The principles of green chemistry are increasingly influencing the design of synthetic routes. The integration of cyclopropane acetal chemistry into sustainable processes, such as flow chemistry, offers significant advantages in terms of safety, efficiency, and scalability.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, provides precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgresearchgate.net This can lead to improved yields, selectivities, and safety profiles, particularly for highly exothermic or hazardous reactions. acs.org The synthesis of cyclopropane rings has been successfully adapted to continuous flow systems. researchgate.netrsc.org For example, a two-step continuous flow process has been developed for the synthesis of 1,1-cyclopropane aminoketones. rsc.org

Furthermore, the development of catalytic methods that minimize the use of stoichiometric reagents and generate less waste is a major focus. Hydrogen borrowing catalysis, as mentioned earlier, is a prime example of a sustainable approach to cyclopropane synthesis. acs.org

As the demand for more environmentally friendly chemical processes grows, the integration of cyclopropane acetal chemistry into flow systems and other sustainable technologies will undoubtedly become more widespread.

Design and Synthesis of Next-Generation Functionalized Cyclopropane Acetal Precursors

The synthetic utility of cyclopropane acetals is directly linked to the availability of functionalized precursors. The design and synthesis of next-generation precursors with tailored reactivity and functionality is a key area of ongoing research.

One strategy is to incorporate additional functional groups into the cyclopropane ring or the acetal moiety. For example, the synthesis of cyclopropanes bearing both an acetal and a leaving group would allow for tandem ring-opening/substitution reactions, providing rapid access to complex molecular architectures. The synthesis of cyclopropyl (B3062369) ketones via hydrogen borrowing catalysis and subsequent intramolecular displacement is a step in this direction. acs.org

The development of methods for the synthesis of cyclopropanone (B1606653) acetals is also of great interest, as these compounds are valuable synthetic intermediates. msu.eduacs.org The reaction of Fischer carbene complexes with ketene (B1206846) acetals has been shown to produce cyclopropanone acetals in moderate to excellent yields. msu.edu

Furthermore, the synthesis of donor-acceptor cyclopropanes, where the cyclopropane ring is substituted with both an electron-donating and an electron-withdrawing group, has been a major area of focus. researchgate.net These compounds are highly activated and can participate in a wide range of cycloaddition and annulation reactions. researchgate.net The development of new methods for the synthesis of functionalized donor-acceptor cyclopropanes will continue to be a priority.

The synthesis of cyclopropane-containing natural products often requires the development of specific and highly stereoselective methods for the construction of the cyclopropane ring. marquette.edu The design of new precursors and methodologies tailored to the synthesis of these complex targets will remain a significant challenge and a driving force for innovation in the field.

Q & A

Q. Critical Analysis :

  • Contradiction : Some studies report rapid ring-opening in acidic conditions, while others note stability.
  • Resolution : Variability arises from substituent effects. Ethoxy groups in this compound provide steric shielding, unlike unsubstituted cyclopropanes .
  • Method : Conduct comparative kinetics (e.g., HCl vs. HBr treatment) to quantify steric contributions .

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